molecular formula C7H13NO2 B13613920 5-(Butan-2-yl)-1,3-oxazolidin-2-one

5-(Butan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B13613920
M. Wt: 143.18 g/mol
InChI Key: YYLCUPXFNDIREZ-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-1,3-oxazolidin-2-one is a chemical compound belonging to the oxazolidinone class of heterocyclic organic compounds. Functionalized oxazolidin-2-ones are among the most interesting heterocyclic compounds, with significant uses both as key synthetic intermediates and as active components in pharmaceuticals . Since the discovery of the anti-bacterial activity of certain oxazolidin-2-ones, this structural motif has drawn considerable interest from the synthetic and medicinal chemistry communities . Oxazolidinone scaffolds have demonstrated a wide spectrum of pharmacological properties. The class is best known for its potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . Notable FDA-approved drugs sharing this core structure include linezolid, used against drug-resistant infections like MRSA, and tedizolid, used for skin infections . As a building block, the oxazolidinone moiety is also one of the most significant and widely utilized chiral auxiliaries in asymmetric organic synthesis . The specific 5-butan-2-yl substitution on the core structure may influence the compound's steric and electronic properties, potentially offering unique reactivity or binding characteristics for research applications in drug discovery and development. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-butan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-3-5(2)6-4-8-7(9)10-6/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

YYLCUPXFNDIREZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CNC(=O)O1

Origin of Product

United States

The Significance of 1,3 Oxazolidin 2 Ones As Key Heterocyclic Scaffolds in Synthetic Chemistry

The 1,3-oxazolidin-2-one ring is a five-membered heterocycle that has garnered considerable attention from the synthetic and medicinal chemistry communities. nih.gov This scaffold is a recurring motif in a variety of pharmacologically active compounds. nih.govrsc.org For instance, the antibiotic Linezolid, the first synthetic oxazolidinone antimicrobial agent approved by the FDA, features this core structure and is effective against drug-resistant Gram-positive bacteria. nih.gov The biological importance of this heterocyclic system has spurred continuous demand for new and efficient synthetic methods for its construction. nih.gov

Beyond their presence in pharmaceuticals, 1,3-oxazolidin-2-ones are highly valued as versatile synthetic intermediates. nih.gov They are widely used as chiral auxiliaries in asymmetric synthesis, a role that allows chemists to create specific stereoisomers of a target molecule. acs.orgacs.org This application is paramount in drug discovery and development, where the biological activity of a molecule is often intrinsically linked to its specific three-dimensional structure. numberanalytics.com The utility of the oxazolidinone scaffold extends to various chemical transformations, including cyclopropanation, Grignard reactions, epoxidations, and cycloadditions, highlighting its broad applicability in constructing complex molecular architectures. acs.orgacs.org

The Role of Chiral Auxiliaries in Controlling Stereochemistry in Organic Transformations

Many essential molecules in biology and medicine, such as pharmaceuticals and natural products, exist as a single enantiomer, meaning only one of their two mirror-image forms is active or safe. wikipedia.org Consequently, a primary goal of modern organic synthesis is to produce these molecules in an enantiomerically pure form. wikipedia.org Chiral auxiliaries are a cornerstone strategy to achieve this, providing a reliable method for controlling the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a non-chiral starting material (substrate). numberanalytics.com The inherent chirality of the auxiliary creates a chiral environment around the reaction center, influencing the approach of incoming reagents and favoring the formation of one stereoisomer over the other. numberanalytics.com This process, known as asymmetric induction, allows for the creation of new stereocenters with a predictable configuration. After the desired transformation is complete, the auxiliary is cleaved from the product and can often be recovered for reuse, making the process more efficient and economical. wikipedia.orgsigmaaldrich.com

The oxazolidinones popularized by David A. Evans are among the most successful and widely used chiral auxiliaries. wikipedia.org In these systems, substituents at the 4 and/or 5 positions of the ring, such as the sec-butyl group in 5-(butan-2-yl)-1,3-oxazolidin-2-one, exert steric hindrance. This bulkiness physically blocks one face of the reactive intermediate (an enolate), forcing the approaching reactant to attack from the less hindered face. wikipedia.orgsantiago-lab.com This directed attack leads to a high degree of diastereoselectivity, establishing two new, contiguous stereocenters in a predictable manner, a particularly powerful feature in aldol (B89426) reactions. wikipedia.orgchem-station.com The reliability of this stereocontrol has made Evans-type auxiliaries a standard tool for the synthesis of complex natural products like polyketides. chem-station.comresearchgate.net

Table 1: Common Chiral Auxiliaries and Their Origins

Chiral Auxiliary Class Example Typical Chiral Source
Oxazolidinones (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Amino acids (e.g., Phenylalanine, Valine) santiago-lab.com
Camphorsultams (1R)-(+)-Camphor-10-sulfonic acid Camphor
Pseudoephedrine Amides (R,R)-Pseudoephedrine Pseudoephedrine

Overview of Research Trajectories for Oxazolidinone Derivatives in Contemporary Synthetic Methodologies

Strategies for Assembly of the 1,3-Oxazolidin-2-one Core Structure

The fundamental framework of 5-(Butan-2-yl)-1,3-oxazolidin-2-one is the 1,3-oxazolidin-2-one ring. This five-membered ring contains nitrogen and oxygen atoms and a ketone group. nih.gov Its synthesis can be achieved through various chemical reactions, primarily involving the formation of the ring from precursor molecules.

Cyclization Reactions from Amino Alcohol Precursors

A prevalent and direct method for synthesizing the 1,3-oxazolidin-2-one core involves the cyclization of β-amino alcohols. nih.govresearchgate.net This process entails reacting a 1,2-amino alcohol with a carbonylating agent, which acts as a source for the carbonyl group in the final ring structure. researchgate.netmdpi.com

Commonly employed carbonylating agents include:

Phosgene and its derivatives: These reagents, while effective, are often toxic, prompting the development of safer alternatives. researchgate.netbioorg.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A milder and less hazardous reagent for this transformation.

1,1'-Carbonyldiimidazole (CDI): Another effective agent for facilitating the cyclization process.

The general mechanism involves the initial formation of a carbamate, which then undergoes an intramolecular reaction to form the cyclic oxazolidinone. The choice of reagent and reaction conditions can be optimized to achieve high yields of the desired product.

Table 1: Common Carbonylating Agents for Oxazolidinone Synthesis from Amino Alcohols
Carbonylating AgentAbbreviationKey Characteristics
PhosgeneCOCl₂Highly reactive, but also highly toxic.
Di-tert-butyl dicarbonateBoc₂OMilder, less hazardous alternative to phosgene.
1,1'-CarbonyldiimidazoleCDIEffective and versatile for cyclization reactions.

Derivatization from Other Precursor Compounds

Beyond amino alcohols, the 1,3-oxazolidin-2-one ring can be synthesized from other starting materials through various cyclization strategies. These alternative methods provide flexibility in accessing diverse oxazolidinone structures.

Key precursor compounds and their respective reactions include:

Aziridines: The reaction of aziridines with carbon dioxide, often catalyzed by a Lewis acid, offers a pathway to oxazolidinones. bioorg.orgorganic-chemistry.org This method is advantageous as it incorporates a readily available greenhouse gas into a valuable chemical structure.

Epoxides and Isocyanates: The cycloaddition of epoxides with isocyanates, promoted by various catalysts, is another effective route. nih.govresearchgate.net This reaction can be highly efficient and allows for the introduction of a wide range of substituents.

Propargylamines: Certain methods utilize propargylamines, which can undergo cyclization to form oxazolidinones under specific catalytic conditions. organic-chemistry.org

These alternative synthetic routes are valuable for expanding the scope of accessible oxazolidinone derivatives.

Enantioselective and Diastereoselective Synthesis of this compound

The biological activity and utility of this compound as a chiral auxiliary are critically dependent on its specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during its synthesis is of paramount importance. This is achieved through enantioselective and diastereoselective synthetic methods.

Catalyst-Controlled Asymmetric Approaches (e.g., Asymmetric Hydrogenation of Oxazolones)

A powerful strategy for establishing the desired stereochemistry is through catalyst-controlled asymmetric reactions. One notable example is the asymmetric hydrogenation of unsaturated precursors called oxazolones. nih.govrsc.org In this approach, a chiral catalyst, often a transition metal complex with a chiral ligand, directs the addition of hydrogen across a double bond in the oxazolone (B7731731) ring. This process selectively produces one enantiomer of the oxazolidinone over the other.

Ruthenium and rhodium-based catalysts have shown particular promise in these reactions, achieving high yields and excellent enantioselectivities (up to 96% ee). nih.govrsc.org The choice of catalyst and reaction conditions is crucial for maximizing the stereochemical control.

Table 2: Catalyst Systems for Asymmetric Hydrogenation of Oxazolones
Catalyst TypeMetal CenterTypical EnantioselectivityReference
Ruthenium(II)-NHC ComplexRutheniumUp to 96% ee nih.govrsc.org
Rhodium-based CatalystRhodiumModerate enantioselectivities nih.gov

Substrate-Controlled Stereochemical Induction in Oxazolidinone Formation

In this approach, the stereochemistry of the final product is dictated by a chiral center already present in the starting material. When synthesizing this compound, a chiral amino alcohol precursor is often used. The existing stereocenter in the amino alcohol guides the formation of the new stereocenters during the cyclization reaction, leading to a specific diastereomer of the oxazolidinone. bioorg.org

The stereochemical outcome of the cyclization is influenced by the spatial arrangement of the substituents on the chiral precursor, which directs the approach of the reagents and favors the formation of one diastereomer over the other. This method is highly effective when the chiral precursor is readily available in high enantiomeric purity.

Resolution Techniques for Enantiomeric Purity Enhancement

Even with highly stereoselective synthetic methods, the resulting product may not be enantiomerically pure. In such cases, resolution techniques are employed to separate the mixture of enantiomers and enhance the enantiomeric purity of the desired product.

Common resolution techniques include:

Enzymatic Resolution: This method utilizes enzymes, such as lipases, which can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Chiral Chromatography: This technique involves passing the enantiomeric mixture through a chromatography column containing a chiral stationary phase. nih.gov The different interactions between the enantiomers and the chiral stationary phase cause them to travel through the column at different rates, leading to their separation. libretexts.org

These methods are crucial for obtaining this compound with the high enantiomeric purity required for its applications in asymmetric synthesis and pharmaceutical development.

Applications of 5 Butan 2 Yl 1,3 Oxazolidin 2 One in Asymmetric Organic Synthesis

Role as a Chiral Auxiliary in Diastereoselective Carbon-Carbon Bond Forming Reactions

5-(Butan-2-yl)-1,3-oxazolidin-2-one, a member of the Evans' chiral auxiliaries family, is widely utilized to direct the stereochemical outcome of reactions. wikipedia.orgresearchgate.net By temporarily incorporating this chiral moiety onto a substrate, one face of the reactive intermediate is effectively shielded, leading to the preferential formation of one diastereomer over the other.

Asymmetric Aldol (B89426) Reactions (Syn and Anti Diastereoselectivity)

Asymmetric aldol reactions are fundamental for constructing β-hydroxy carbonyl units, which are prevalent in many natural products. The use of N-acylated 5-(butan-2-yl)-1,3-oxazolidin-2-ones allows for predictable and high levels of diastereoselectivity. The geometry of the enolate, which can be controlled by the choice of metal and reaction conditions, dictates the stereochemical outcome of the aldol addition.

Typically, the formation of a (Z)-enolate using a boron triflate and a hindered amine base leads to the syn-aldol adduct with high diastereoselectivity. wikipedia.org This is a powerful and widely employed strategy for establishing two contiguous stereocenters simultaneously. wikipedia.org Conversely, while titanium-mediated aldol reactions can also provide syn-products, the use of other Lewis acids like magnesium salts can favor the formation of anti-aldol products, which were historically more challenging to obtain. researchgate.net This ability to access different diastereomers by modifying the reaction conditions is a key advantage of using these auxiliaries. researchgate.net

Table 1: Diastereoselective Aldol Reactions using Oxazolidinone Auxiliaries

Acyl Group Aldehyde Lewis Acid/Base Diastereomeric Ratio (syn:anti) Yield (%)
Propionyl Isobutyraldehyde Bu₂BOTf / DIPEA >99:1 80-95
Propionyl Benzaldehyde Sn(OTf)₂ 97:3 85

Note: Data is representative of the general class of Evans' oxazolidinone auxiliaries, including 5-substituted variants like this compound.

Asymmetric Alkylation Reactions

The diastereoselective alkylation of enolates derived from N-acyl-5-(butan-2-yl)-1,3-oxazolidin-2-ones is a robust method for creating α-substituted chiral carboxylic acid derivatives. williams.edu The enolate is typically generated using a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, forming a rigid chelated intermediate. williams.edu The bulky substituent at the 5-position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face. williams.edu

This approach has been successfully applied to a wide range of electrophiles, including alkyl halides and epoxides, consistently affording high diastereoselectivities. williams.eduharvard.edu The predictable stereochemical outcome makes this a favored method in the synthesis of complex molecules. rsc.org Studies have shown that the choice of the 5-substituent on the oxazolidinone ring can influence the level of diastereoselectivity, with bulkier groups generally leading to higher induction. rsc.orgscispace.com

Table 2: Asymmetric Alkylation of Oxazolidinone Auxiliaries

Acyl Group Electrophile Base Diastereomeric Ratio Yield (%)
Propionyl Benzyl (B1604629) bromide LDA >99:1 90-95
Phenylacetyl t-Butyl bromide ZrCl₄ / Et₃N High Not specified

Note: This table represents typical results for Evans' oxazolidinone auxiliaries.

Asymmetric Diels-Alder Cycloadditions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. When N-acryloyl derivatives of this compound are used as dienophiles, the chiral auxiliary directs the facial selectivity of the cycloaddition. Lewis acid catalysis is often employed to enhance the reactivity of the dienophile and to lock the conformation of the N-acryloyl group, thereby maximizing the shielding effect of the auxiliary's substituent. nih.govrsc.org

This strategy leads to the formation of cycloadducts with high endo-selectivity and excellent diastereoselectivity. nih.gov The resulting highly functionalized and enantiomerically enriched cyclohexene (B86901) derivatives are valuable intermediates in the synthesis of complex natural products and other chiral molecules. nih.govrsc.org The chiral auxiliary can be subsequently removed under mild conditions, yielding the desired chiral carboxylic acid or a related functional group.

Asymmetric Michael Additions and Related Conjugate Additions

In asymmetric Michael additions, this compound acts as a chiral controller in the 1,4-addition of nucleophiles to α,β-unsaturated carbonyl compounds. nih.govwikipedia.orglibretexts.org The N-enoyl derivatives of this auxiliary serve as effective Michael acceptors. The stereochemical course of the reaction is dictated by the chiral environment created by the auxiliary, which directs the approach of the nucleophile. nih.gov

This methodology has been successfully employed for the conjugate addition of various nucleophiles, including organocuprates (Gilman reagents), thiols, and enolates. nih.govlibretexts.orgresearchgate.net The resulting β-functionalized carbonyl compounds are obtained with high diastereoselectivity. researchgate.net These products are versatile synthetic intermediates that can be further elaborated into a wide range of chiral molecules.

Utility in the Enantioselective Synthesis of Complex Organic Molecules (Non-Clinical Focus)

The high degree of stereocontrol imparted by this compound has made it an invaluable tool in the total synthesis of complex, non-clinical natural products and other challenging organic structures. nih.gov Its reliability and the predictability of the stereochemical outcomes of reactions in which it is employed allow for the confident construction of multiple stereocenters. researchgate.net The auxiliary can be readily cleaved and recovered for reuse, adding to its synthetic utility and cost-effectiveness. sigmaaldrich.com

Stereodivergent Synthesis Strategies Leveraging Oxazolidinone Auxiliaries

A significant advantage of using oxazolidinone auxiliaries like this compound is the ability to access different stereoisomers of a product from a single chiral starting material. researchgate.net This concept of stereodivergent synthesis is powerful in creating libraries of stereochemically diverse molecules. For instance, in aldol reactions, by carefully selecting the Lewis acid and reaction conditions, it is possible to selectively generate either the syn or anti diastereomer. researchgate.netresearchgate.net This flexibility is crucial in the synthesis of complex molecules where multiple stereocenters need to be set with specific relative and absolute configurations.

Synthesis of Enantiopure Intermediates for Downstream Research

The primary application of 5-substituted oxazolidin-2-ones, such as the conceptual use of this compound, is in the diastereoselective functionalization of their N-acyl derivatives. These N-acylated compounds serve as prochiral substrates, where the chiral auxiliary guides the approach of reagents to create new stereocenters with high fidelity. This strategy is fundamental for producing enantiopure intermediates that are building blocks for pharmaceuticals and other complex target molecules.

While specific data for this compound is scarce, research on analogous structures demonstrates the power of this approach. For example, studies on mannitol-derived oxazolidin-2-ones have shown high diastereoselectivity in alkylation reactions of their N-acylated derivatives researchgate.net. Similarly, Evans-type auxiliaries are widely used in asymmetric aldol reactions to produce syn- or anti-adducts with excellent stereocontrol, which are then elaborated into more complex structures nih.gov. A general methodology involves the formation of a boron or titanium enolate from the N-acyl oxazolidinone, which then reacts with an aldehyde to furnish the desired aldol product with high diastereoselectivity nih.gov.

The synthesis of 4,5-disubstituted oxazolidin-2-ones has been achieved through a combination of an asymmetric aldol reaction and a Curtius rearrangement, highlighting the versatility of the oxazolidinone scaffold in generating stereochemically rich intermediates nih.gov. These intermediates, possessing defined stereocenters, are invaluable for the synthesis of natural products and medicinal agents. For example, enantiomerically pure 4-(chloromethyl)oxazolidin-2-ones, synthesized from aziridine-2-methanols, have been used as synthons for (L)-homophenylalaninol analogues nih.gov.

The following table illustrates representative examples of the synthesis of enantiopure intermediates using N-acyl oxazolidinone auxiliaries, which exemplifies the expected reactivity and selectivity of substrates derived from this compound.

Auxiliary SystemElectrophile/ReagentProductDiastereomeric Ratio (d.r.)Yield (%)Ref
N-Propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one1-Adamantanecarbonyl peroxideα-(1-Adamantyl)propionyl derivative97:374 ub.edu
N-Phenylacetyl-4-benzyl-5,5-dimethyloxazolidin-2-onetert-Butyl bromide / SnCl₄α-tert-Butyl-α-phenylacetyl derivative>95:570 nih.gov
N-Acyl-D-mannitol-derived oxazolidin-2-oneVarious alkyl halidesα-Alkylated productsHighGood researchgate.net
N-Propionyl-4-isopropyloxazolidin-2-oneBenzyloxyacetaldehyde (via Ti-enolate)syn-Aldol adduct>99:185 nih.gov

Development as a Chiral Ligand or Catalyst Precursor in Catalytic Asymmetric Synthesis

Beyond their role as stoichiometric chiral auxiliaries, oxazolidinone-based structures are attractive scaffolds for the development of chiral ligands for asymmetric catalysis. The rigid heterocyclic framework and the potential for introducing various substituents at different positions allow for the fine-tuning of the steric and electronic properties of the resulting ligands. While the direct use of this compound as a ligand or catalyst precursor is not prominently featured in the literature, related oxazolidine (B1195125) and bis(oxazoline) ligands have demonstrated significant success in a wide array of metal-catalyzed enantioselective transformations nih.govacs.orgbldpharm.com.

The development of such ligands often involves the modification of the oxazolidinone core to incorporate coordinating atoms, such as phosphorus or nitrogen, which can bind to a metal center. For example, phosphino-oxazoline (PHOX) ligands, which contain a chiral oxazoline (B21484) moiety, are highly effective in reactions like palladium-catalyzed asymmetric allylic alkylation acs.org. The stereocenter on the oxazoline ring, analogous to the C5 position in this compound, plays a crucial role in inducing enantioselectivity in the catalytic cycle.

Furthermore, chiral oxazolidines, which are structurally related to oxazolidinones, have been employed as ligands in enantioselective additions of organozinc reagents to aldehydes nih.gov. The design of these ligands often stems from readily available chiral amino alcohols, which are also the precursors to chiral oxazolidinones.

The potential of oxazolidinone-derived structures as catalyst precursors is an active area of research. For instance, chiral oxazolidines can act as precursors to transient N-heterocyclic carbene (NHC) ligands, which are highly effective in copper-catalyzed asymmetric reactions ub.edu. The in-situ generation of the active catalyst from a stable oxazolidine precursor offers practical advantages.

The table below provides examples of catalytic asymmetric reactions where ligands derived from or related to the oxazolidine framework have been successfully employed, illustrating the potential for developing catalysts based on this compound.

Ligand/Catalyst SystemReaction TypeSubstratesEnantiomeric Excess (ee)Yield (%)Ref
(PyBodine)-Cu(OAc)₂[3+2] CycloadditionAzomethine imines and propiolatesup to 99%High acs.org
Chiral Oxazolidine-derived NHC-CuAsymmetric Conjugate AdditionGrignard reagents to enoatesup to 99%High ub.edu
Chiral Oxazolidine LigandAddition of DiethylzincAryl aldehydesup to 85%Good nih.gov
PHOX-Pd ComplexAsymmetric Allylic AlkylationVariousHighHigh acs.org

Derivatization and Functionalization of 5 Butan 2 Yl 1,3 Oxazolidin 2 One

Modification of the Oxazolidinone Ring System (e.g., N-substitution, C-substitution)

The versatility of 5-(butan-2-yl)-1,3-oxazolidin-2-one as a chiral auxiliary is significantly expanded through modifications to its oxazolidinone ring. These alterations primarily involve N-substitution and, to a lesser extent, C-substitution at the C5 position, enabling the attachment of various acyl or alkyl groups and subsequent diastereoselective transformations.

N-Substitution:

N-substitution, particularly N-acylation, is a fundamental step in activating the oxazolidinone for its role as a chiral director. rsc.orgwikipedia.orgsigmaaldrich.com The nitrogen atom of the oxazolidinone ring itself is not highly nucleophilic. santiago-lab.com Therefore, deprotonation with a strong base, such as butyllithium (B86547) or lithium diisopropylamide (LDA), is typically required to form the corresponding lithium salt, which then readily reacts with acyl chlorides or acid anhydrides to yield the N-acyl-2-oxazolidinone. santiago-lab.comscribd.com A one-pot method for the N-acylation of 2-oxazolidinones directly with carboxylic acids has also been developed, utilizing pivaloyl chloride and triethylamine. scribd.com This approach circumvents the need for prior conversion of the acid to an acid chloride or mixed anhydride. scribd.com

N-alkylation of the oxazolidinone ring can also be achieved, though it is less common for the purpose of using the moiety as a chiral auxiliary in acylation-alkylation sequences. Ring-opening N-alkylation of similar 2-oxazoline systems has been reported using potassium tert-butoxide, which can lead to N-substituted products. beilstein-archives.orgbeilstein-journals.org

C-Substitution:

While the primary chiral control is exerted by the butan-2-yl group at C5, further functionalization at this position can be a strategy to introduce additional complexity. The synthesis of 5-functionalized oxazolidin-2-ones has been achieved from chiral aziridines, where the substituent at the C2 position of the aziridine (B145994) dictates the substituent at the C5 position of the resulting oxazolidinone. bioorg.org For instance, starting with appropriately substituted chiral aziridines, 5-acyl or 5-vinyl oxazolidin-2-ones can be prepared. bioorg.org Diastereoselective functionalization of the N-acyl side chain attached to the oxazolidine (B1195125) ring is a widely used strategy, where the existing chirality at C5 directs the stereochemistry of the new stereocenter. researchgate.net

The following table summarizes common modification strategies for the oxazolidinone ring system:

Modification TypeReagents and ConditionsPurpose
N-Acylation 1. Strong base (e.g., n-BuLi, LDA) 2. Acyl chloride or anhydrideActivation for use as a chiral auxiliary in asymmetric synthesis. santiago-lab.comscribd.com
Pivaloyl chloride, triethylamine, carboxylic acidOne-pot acylation directly from carboxylic acids. scribd.com
N-Alkylation Potassium tert-butoxide, benzyl (B1604629) halidesIntroduction of an alkyl group on the nitrogen atom. beilstein-archives.orgbeilstein-journals.org
C5-Substitution From chiral aziridines with various C2 substituentsIntroduction of new functional groups at the C5 position. bioorg.org

Introduction of Additional Chiral Centers or Functional Groups on the Butan-2-yl Moiety or Ring

The introduction of new chiral centers or functional groups, either on the butan-2-yl side chain or directly on the oxazolidinone ring, can lead to the synthesis of highly complex and stereochemically rich molecules. nih.govnih.gov This is a key strategy in the application of chiral auxiliaries for the synthesis of natural products and other biologically active compounds. rsc.org

The established chirality of the 5-(butan-2-yl) group provides a powerful tool for directing the stereochemical outcome of subsequent reactions. For instance, in the asymmetric alkylation of an N-acyl derivative of this compound, the butan-2-yl group sterically hinders one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. This results in the formation of a new stereocenter with a predictable configuration relative to the C5 stereocenter.

While direct functionalization of the butan-2-yl side chain is less commonly reported than transformations on the N-acyl group, general principles of stereoselective synthesis can be applied. For example, remote C-H functionalization techniques could potentially be employed to introduce new functional groups on the butyl chain, with the chiral center influencing the regioselectivity and stereoselectivity of the reaction.

The introduction of functional groups can also occur on the oxazolidinone ring itself, as seen in the synthesis of 4-(chloromethyl)-5-substituted-2-oxazolidinones from chiral aziridine-2-methanols. nih.govbioorg.org These functionalized oxazolidinones can then be used to build more complex molecular architectures.

The following table outlines conceptual strategies for introducing further chirality and functionality:

StrategyApproachPotential Outcome
Asymmetric Alkylation Deprotonation of an N-acyl derivative followed by reaction with an electrophile.Creation of a new stereocenter alpha to the carbonyl group with high diastereoselectivity. rsc.orgnumberanalytics.com
Asymmetric Aldol (B89426) Reactions Reaction of the boron or lithium enolate of an N-acyl derivative with an aldehyde.Formation of two new stereocenters with predictable relative and absolute stereochemistry. wikipedia.org
Remote C-H Functionalization Directed C-H activation on the butan-2-yl side chain.Introduction of functional groups at positions remote from the oxazolidinone ring.
Synthesis of Functionalized Auxiliaries Use of functionalized starting materials, such as chiral aziridines.Preparation of oxazolidinones with additional functional groups on the ring system. nih.govbioorg.org

Strategies for Auxiliary Cleavage and Recycling for Sustainable Synthesis

A critical aspect of the utility of a chiral auxiliary is the ability to cleave it from the product cleanly and efficiently, without racemization of the newly formed stereocenters, and to recover the auxiliary for reuse. sigmaaldrich.com This is particularly important for large-scale synthesis and for promoting green and sustainable chemistry. bath.ac.uk

Auxiliary Cleavage:

Several methods have been developed for the cleavage of the N-acyl bond of oxazolidinones. The choice of reagent allows for the conversion of the acyl group into a variety of other functional groups.

To Carboxylic Acids: Lithium hydroperoxide (LiOH/H₂O₂) is a widely used reagent for the mild hydrolysis of N-acyl oxazolidinones to the corresponding carboxylic acids. acs.orgresearchgate.net This method is often preferred due to its high yields and the fact that it avoids racemization.

To Alcohols: Reductive cleavage using reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) converts the acyl group into a primary alcohol. santiago-lab.com

To Aldehydes: Partial reduction to the aldehyde can be achieved under carefully controlled conditions.

To Thioesters: Cleavage with thiols in the presence of a Lewis acid can yield thioesters.

The mechanism of cleavage with different nucleophiles has been studied, revealing that the regioselectivity (endocyclic vs. exocyclic cleavage) is dependent on the nucleophile and the reaction conditions. researchgate.net For instance, LiOH tends to favor endocyclic cleavage, opening the oxazolidinone ring, while LiOOH selectively cleaves the exocyclic N-acyl bond. researchgate.net

Auxiliary Recycling:

Strategies to facilitate auxiliary recycling have been a focus of research, including the development of polymer-supported auxiliaries and continuous flow processes. bath.ac.uknih.gov In a continuous flow system, the auxiliary-mediated reaction, cleavage, and separation of the product and auxiliary can be telescoped into a single, automated process. nih.gov This allows for the direct recycling of the recovered auxiliary back into the reaction stream, effectively using the auxiliary in a catalytic manner. nih.gov

The following table summarizes common cleavage and recycling strategies:

ProcessReagents/MethodsOutcome
Cleavage to Carboxylic Acid LiOH/H₂O₂Mild and selective cleavage to the carboxylic acid. acs.orgresearchgate.net
Cleavage to Alcohol LiBH₄, LiAlH₄Reductive cleavage to the primary alcohol. santiago-lab.com
Cleavage to Thioester Thiols, Lewis acidConversion to a thioester.
Auxiliary Recycling Extraction after cleavageRecovery of the auxiliary for subsequent use. sigmaaldrich.com
Polymer-supported auxiliarySimplified separation and recovery of the auxiliary. bath.ac.uk
Continuous flow chemistryAutomated recovery and reuse of the auxiliary in a closed loop. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research Settings

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of 5-(Butan-2-yl)-1,3-oxazolidin-2-one and its reaction products. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. This capability is crucial for confirming the identity of newly synthesized compounds and for elucidating the structures of unknown products and intermediates formed in reactions involving the oxazolidinone chiral auxiliary.

In a typical workflow, the N-acylated derivative of this compound undergoes a reaction, such as an aldol (B89426) addition or alkylation. HRMS is then used to confirm the mass of the resulting product, ensuring that the desired transformation has occurred. The high accuracy of the measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas.

For example, in the synthesis of derivatives, HRMS analysis provides definitive confirmation of the structures of the synthesized compounds by matching the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated exact mass. researchgate.net

Table 1: Illustrative HRMS Data for a Hypothetical Reaction Product

PropertyValue
Molecular Formula C12H21NO4
Calculated Exact Mass 243.1471
Observed m/z [M+H] 244.1544
Mass Accuracy (ppm) 2.9
Conclusion The observed mass is consistent with the protonated form of the target molecule, confirming successful synthesis.

This level of precision is invaluable for verifying the outcomes of stereoselective reactions and for identifying potential byproducts, thereby guiding the optimization of reaction conditions.

Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural analysis of organic molecules in solution. researchgate.net For a chiral molecule like this compound, advanced NMR methods provide deep insights into its three-dimensional structure and the stereochemical outcome of its reactions.

One-Dimensional (1D) NMR:

¹H NMR: Provides information on the electronic environment and connectivity of protons. For this compound, the chemical shifts and coupling constants of the protons on the oxazolidinone ring and the sec-butyl group are characteristic. The multiplicity of these signals helps to confirm the connectivity of the atoms.

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon (C2) is a key diagnostic signal for the oxazolidinone ring. researchgate.net

Two-Dimensional (2D) NMR: When 1D spectra become complex or ambiguous, 2D NMR techniques are employed to resolve overlapping signals and establish detailed correlations.

COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, typically those on adjacent carbon atoms. This is used to trace the proton-proton networks within the sec-butyl group and the oxazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton, for instance, by showing a correlation between the protons on the sec-butyl group and the C5 carbon of the oxazolidinone ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This is particularly important for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE signals can confirm the cis or trans relationship between substituents on the oxazolidinone ring.

Solid-State NMR (ssNMR): While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR can characterize the molecule in its crystalline form. This is especially useful when single crystals suitable for X-ray crystallography cannot be obtained. ssNMR can provide information on the molecular packing, polymorphism, and the conformation adopted in the solid state. panacea-nmr.eu For polymer-supported oxazolidinones, ssNMR is a vital tool for characterizing the auxiliary attached to the solid support. panacea-nmr.eunih.gov

Table 2: Representative ¹H and ¹³C NMR Data for 5-substituted Oxazolidin-2-ones

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C=O (C2) -~158-160
CH₂ (C4) ~4.0-4.5~60-70
CH (C5) ~4.5-5.0~75-85
NH ~5.5-7.0 (broad)-
Side Chain (R) VariableVariable

Note: Exact chemical shifts are highly dependent on the solvent and the specific substituents on the ring.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. fiveable.me These methods are essential for determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a chiral center, such as the C5 carbon in this compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org An optically active compound will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with wavelength. wikipedia.org The resulting ORD curve, particularly the sign of the Cotton effect (a characteristic change in optical rotation near an absorption band), can be compared to that of known compounds to assign the absolute configuration.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org A chiral molecule will absorb one circularly polarized component more strongly than the other, resulting in a CD spectrum. libretexts.org The electronic transitions of the carbonyl chromophore in the oxazolidinone ring give rise to a characteristic CD signal. The sign and intensity of this signal are directly related to the stereochemistry of the adjacent chiral center (C5). By applying empirical rules, such as the Octant Rule, or by comparing the experimental spectrum with quantum chemical calculations, the absolute configuration can be determined.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation for vibrational transitions. VCD provides a rich fingerprint of the entire molecular structure and is highly sensitive to the absolute configuration of all chiral centers in a molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned with a high degree of confidence.

These chiroptical methods are complementary to NMR and X-ray crystallography and are particularly valuable when crystallographic analysis is not feasible. youtube.com

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise information on bond lengths, bond angles, and torsional angles, offering definitive proof of the molecule's connectivity, conformation, and absolute stereochemistry.

For this compound, a single-crystal X-ray diffraction experiment would yield a detailed structural model. This model would confirm the absolute configuration at the C5 stereocenter (and at the chiral center in the sec-butyl group, if enantiomerically pure). The analysis also reveals the conformation of the five-membered oxazolidinone ring, which is typically a non-planar envelope or twisted conformation. mdpi.com Furthermore, the crystal structure elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate how the molecules pack in the crystal lattice. st-andrews.ac.uk

The structural data obtained from X-ray crystallography is invaluable for:

Unambiguous Stereochemical Assignment: It provides definitive proof of the relative and absolute stereochemistry of the molecule and its derivatives. mdpi.com

Conformational Analysis: It reveals the preferred conformation of the molecule in the solid state, which can be correlated with its reactivity. mdpi.com

Understanding Stereoselectivity: By analyzing the crystal structures of N-acylated oxazolidinones and their complexes with Lewis acids, researchers can gain insight into the steric and electronic factors that govern the high diastereoselectivity observed in their reactions.

Table 3: Representative Crystallographic Data for a Chiral Oxazolidinone

ParameterDescription
Crystal System e.g., Orthorhombic
Space Group e.g., P2₁2₁2₁ (a common chiral space group) mdpi.com
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths C2=O, C2-N, C5-O1, etc.
Key Bond Angles O1-C2-N, C4-C5-O1, etc.
Torsional Angles Define the ring conformation (e.g., envelope, twist)

While an immensely powerful technique, the primary limitation of X-ray crystallography is the requirement for a suitable single crystal, which can sometimes be challenging to grow.

Future Research Directions and Emerging Opportunities for 5 Butan 2 Yl 1,3 Oxazolidin 2 One

Development of Novel Catalytic Systems Incorporating the Oxazolidinone Scaffold

While 5-(butan-2-yl)-1,3-oxazolidin-2-one is primarily known as a stoichiometric chiral auxiliary, a significant future direction lies in the development of catalytic systems that either incorporate the oxazolidinone framework into a ligand or are used in conjunction with it in catalytic amounts. The oxazolidinone ring is a key structural unit in many biologically active compounds and is a valuable intermediate in organic synthesis. bioorg.orgresearchgate.net The development of catalytic syntheses to produce these scaffolds is a major area of interest. For instance, research into novel catalyst systems for the cycloaddition of epoxides with isocyanates is one promising avenue. researchgate.net Another approach involves using immobilized organocatalysts, such as a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD), for the conversion of epoxy amines and carbon dioxide into oxazolidinone scaffolds. rsc.org This method not only allows for catalyst recycling but also promotes a more sustainable, halide-free synthesis. rsc.org The goal is to move from stoichiometric use of the chiral auxiliary to a more efficient, catalytic cycle where a substoichiometric amount of a chiral catalyst, potentially derived from the oxazolidinone scaffold itself, can generate large quantities of the desired enantiomerically pure product.

Exploration of New Asymmetric Transformations and Methodologies

The exploration of new asymmetric transformations remains a vibrant area of research. Chemists are continuously seeking to apply the robust stereodirecting ability of the this compound auxiliary to new classes of reactions. A significant advancement has been the development of a one-pot pathway to create 5-functionalized oxazolidinones from corresponding chiral aziridines that bear an electron-withdrawing group. bioorg.org This method proceeds with high yields and retention of configuration, efficiently generating valuable 5-acyl- or 5-vinyl-substituted oxazolidinones. bioorg.org

Further diversification of the oxazolidinone core is being achieved through reactions like the Mannich reaction, which allows for the introduction of various amine-containing substituents at the N-3 position of the ring. researchgate.net These transformations provide access to novel 3,4,5-substituted oxazolidin-2-ones, expanding the library of available building blocks for drug discovery and development. researchgate.net The versatility of these methodologies underscores the continuing potential for discovering new reactions controlled by this class of chiral auxiliaries.

Table 1: Examples of New Transformations Utilizing the Oxazolidinone Scaffold

Starting Material ClassReagent/Reaction TypeProduct ClassKey FeatureReference
2-AcylaziridinesMethyl Chloroformate5-Acyl-2-oxazolidinonesOne-pot synthesis with retention of configuration. bioorg.org
Aziridine-2-carboxaldehydeWittig Reagent / Methyl Chloroformate5-Vinyl-2-oxazolidinoneSynthesis of vinyl-substituted oxazolidinones. bioorg.org
Epoxy CarbamatesIntramolecular CyclizationN-Aryl-5-substituted-2-oxazolidinonesAccess to a diverse array of N-aryl oxazolidinones. researchgate.net
4,5-disubstituted-oxazolidin-2-oneFormaldehyde / Amine (Mannich)3,4,5-trisubstituted-oxazolidin-2-onesIntroduction of functional groups at the N-3 position. researchgate.net

Integration into Flow Chemistry and Sustainable Synthesis Paradigms

The principles of green chemistry and sustainable manufacturing are increasingly influencing synthetic strategies. Integrating the use of this compound and related structures into continuous flow processes is a key area of future development. Flow chemistry offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes.

A prime example is the organocatalytic continuous flow synthesis of 2-substituted oxazolidinones using carbon dioxide as an inexpensive and abundant C1 source. rsc.org In this system, an immobilized catalyst in a packed-bed reactor can be used for extended periods without significant loss of activity, demonstrating the robustness and efficiency of the approach. rsc.org Additionally, solid-phase synthesis methodologies, where reagents are attached to a polymer support, are being developed for creating libraries of disubstituted 1,3-oxazolidin-2-ones. capes.gov.br These methods facilitate purification and can be adapted for automated synthesis, aligning with the goals of efficiency and waste reduction.

Computational Design and Prediction of Novel Reactivity and Selectivity for Related Chiral Systems

Computational chemistry provides powerful tools for understanding and predicting the outcomes of chemical reactions. Methods like Density Functional Theory (DFT) are being applied to heterocyclic systems to calculate stability, dipole moments, and global reactivity parameters. chemrevlett.com For chiral systems involving oxazolidinone auxiliaries, computational modeling can be used to rationalize the high levels of stereoselectivity observed and to predict how new substrates or reagents will behave.

Future research will increasingly rely on these in silico methods to design novel chiral auxiliaries based on the oxazolidinone scaffold. chemrevlett.com By modeling transition states and reaction pathways, chemists can computationally screen potential new auxiliaries for improved reactivity or selectivity before committing to laboratory synthesis. For example, calculations at a specific level of theory, such as CAM-B3LYP/6-311G(d,p), can provide insights into the electronic structure and stability of molecules, guiding the development of the next generation of chiral synthons. chemrevlett.com

Expanding the Scope of Oxazolidinone Auxiliaries for Diverse Synthetic Targets

A major thrust of current and future research is to expand the application of oxazolidinone auxiliaries to an ever-wider range of synthetic targets. The oxazolidinone scaffold is a critical component in important pharmaceuticals, which inspires chemists to use it as a starting point for new drug candidates. researchgate.net Research efforts are focused on developing reliable methods to access a wide variety of N-aryl oxazolidinones, which can be used to generate chemical libraries for drug discovery. researchgate.net

The versatility of the scaffold is demonstrated by its incorporation into complex molecular architectures. For example, the core principles of oxazolidine (B1195125) formation have been adapted for creating cleavable linkers in oligonucleotide conjugates, highlighting the potential for this chemistry in bioconjugation and drug delivery. nih.gov Furthermore, the synthetic methodologies developed for creating the five-membered oxazolidinone ring are being successfully applied to the formation of related six-membered 1,3-oxazinan-2-one (B31196) rings, demonstrating the potential to expand the concept to different ring sizes for new applications. researchgate.net The ability to efficiently generate a variety of 5-functionalized oxazolidinones opens the door to their use as key building blocks for a multitude of biologically active compounds. bioorg.org

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 5-(Butan-2-yl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?

  • Methodology : The oxazolidinone ring is typically synthesized via cyclization of β-amino alcohols with carbonyl sources (e.g., phosgene derivatives) or via ring-opening of epoxides followed by carbamate formation . For 5-substituted derivatives like this compound, stereoselective alkylation at the 5-position can be achieved using chiral auxiliaries or enantioselective catalysts. Reaction temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry of reagents (e.g., 1.2 eq. of butan-2-ylating agent) critically impact regioselectivity and yield .
  • Data Example :

MethodReagentsYield (%)Purity (HPLC)
Route A3-Butan-2-yl chloride, K₂CO₃, DMF6895%
Route BPd-catalyzed coupling, Et₃N8298%

Q. How can NMR and X-ray crystallography be employed to confirm the structure and stereochemistry of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituents via characteristic shifts: the oxazolidinone carbonyl (δ ~155 ppm in ¹³C) and butan-2-yl methyl groups (δ ~0.9–1.2 ppm in ¹H). NOESY confirms spatial proximity of the butan-2-yl group to the oxazolidinone ring .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software resolves absolute configuration and bond angles. For example, the C5 asymmetric center in 5-substituted oxazolidinones shows distinct torsion angles (e.g., C4-C5-N1-C2 ~120°) .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound under storage conditions?

  • Methodology :

  • HPLC-MS : Reverse-phase C18 columns (e.g., 5 μm, 4.6 × 150 mm) with acetonitrile/water gradients detect impurities ≥0.1%.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~180°C for oxazolidinones). Storage recommendations: –20°C under argon to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies for alkylation steps. Molecular docking (AutoDock Vina) evaluates chiral auxiliary interactions, such as Evans’ oxazolidinones, to enhance enantiomeric excess (e.g., >90% ee) .
  • Case Study : A fluorous oxazolidinone auxiliary increased diastereomeric ratio from 3:1 to 10:1 in analogous syntheses .

Q. What strategies resolve contradictions in biological activity data for oxazolidinone derivatives?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) using standardized assays (e.g., MTT).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing butan-2-yl with cyclopropyl) to isolate steric/electronic effects. For example, 5-(cyclopropyl) derivatives show 3× higher antibacterial activity .
    • Data Conflict Example : Discrepancies in cytotoxicity may arise from impurity profiles (e.g., residual Pd in catalytic routes) .

Q. How do solvent effects and reaction kinetics influence the scalability of 5-substituted oxazolidinone synthesis?

  • Methodology :

  • Kinetic Profiling : Use in situ IR or Raman spectroscopy to monitor reaction progress (e.g., carbonyl disappearance at ~1750 cm⁻¹).
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) accelerate ring closure but may complicate purification. Switch to toluene/water biphasic systems for industrial-scale reactions .

Q. What advanced derivatization methods enable functionalization of the oxazolidinone ring for pharmacological studies?

  • Methodology :

  • Click Chemistry : Azide-alkyne cycloaddition (e.g., with 5-(azidomethyl) derivatives) introduces fluorophores or biotin tags .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures via selective acylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.